L-2,4-Diaminobutyric acid
L-2,4-Diaminobutyric acid
L-2,4-diaminobutyric acid is a 2,4-diaminobutyric acid that has S-configuration. It has a role as a plant metabolite. It derives from a butyric acid. It is a conjugate base of a L-2,4-diazaniumylbutyrate. It is a conjugate acid of a L-2,4-diaminobutyrate. It is an enantiomer of a D-2,4-diaminobutyric acid.
L-2, 4-Diaminobutyric acid, also known as Dbu or L-2, 4-diaminobutyrate, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-2, 4-Diaminobutyric acid is soluble (in water) and a moderately acidic compound (based on its pKa). L-2, 4-Diaminobutyric acid has been detected in multiple biofluids, such as urine and blood. Within the cell, L-2, 4-diaminobutyric acid is primarily located in the cytoplasm and mitochondria. L-2, 4-Diaminobutyric acid participates in a number of enzymatic reactions. In particular, L-2, 4-diaminobutyric acid can be biosynthesized from butyric acid. L-2, 4-Diaminobutyric acid is also a parent compound for other transformation products, including but not limited to, N(4)-acetyl-L-2, 4-diaminobutyric acid, (2S)-2-acetamido-4-aminobutanoic acid, and L-alpha-amino-gamma-oxalylaminobutyric acid. Outside of the human body, L-2, 4-diaminobutyric acid can be found in a number of food items such as cloud ear fungus, cassava, eggplant, and wild celery. This makes L-2, 4-diaminobutyric acid a potential biomarker for the consumption of these food products.
L-2, 4-Diaminobutyric acid, also known as Dbu or L-2, 4-diaminobutyrate, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-2, 4-Diaminobutyric acid is soluble (in water) and a moderately acidic compound (based on its pKa). L-2, 4-Diaminobutyric acid has been detected in multiple biofluids, such as urine and blood. Within the cell, L-2, 4-diaminobutyric acid is primarily located in the cytoplasm and mitochondria. L-2, 4-Diaminobutyric acid participates in a number of enzymatic reactions. In particular, L-2, 4-diaminobutyric acid can be biosynthesized from butyric acid. L-2, 4-Diaminobutyric acid is also a parent compound for other transformation products, including but not limited to, N(4)-acetyl-L-2, 4-diaminobutyric acid, (2S)-2-acetamido-4-aminobutanoic acid, and L-alpha-amino-gamma-oxalylaminobutyric acid. Outside of the human body, L-2, 4-diaminobutyric acid can be found in a number of food items such as cloud ear fungus, cassava, eggplant, and wild celery. This makes L-2, 4-diaminobutyric acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1758-80-1
VCID:
VC0156857
InChI:
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
SMILES:
C(CN)C(C(=O)O)N
Molecular Formula:
C4H11BrN2O2
Molecular Weight:
118.13 g/mol
L-2,4-Diaminobutyric acid
CAS No.: 1758-80-1
Main Products
VCID: VC0156857
Molecular Formula: C4H11BrN2O2
Molecular Weight: 118.13 g/mol
CAS No. | 1758-80-1 |
---|---|
Product Name | L-2,4-Diaminobutyric acid |
Molecular Formula | C4H11BrN2O2 |
Molecular Weight | 118.13 g/mol |
IUPAC Name | (2S)-2,4-diaminobutanoic acid |
Standard InChI | InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 |
Standard InChIKey | OGNSCSPNOLGXSM-VKHMYHEASA-N |
Isomeric SMILES | C(CN)[C@@H](C(=O)O)N |
SMILES | C(CN)C(C(=O)O)N |
Canonical SMILES | C(CN)C(C(=O)O)N |
Physical Description | Solid |
Description | L-2,4-diaminobutyric acid is a 2,4-diaminobutyric acid that has S-configuration. It has a role as a plant metabolite. It derives from a butyric acid. It is a conjugate base of a L-2,4-diazaniumylbutyrate. It is a conjugate acid of a L-2,4-diaminobutyrate. It is an enantiomer of a D-2,4-diaminobutyric acid. L-2, 4-Diaminobutyric acid, also known as Dbu or L-2, 4-diaminobutyrate, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-2, 4-Diaminobutyric acid is soluble (in water) and a moderately acidic compound (based on its pKa). L-2, 4-Diaminobutyric acid has been detected in multiple biofluids, such as urine and blood. Within the cell, L-2, 4-diaminobutyric acid is primarily located in the cytoplasm and mitochondria. L-2, 4-Diaminobutyric acid participates in a number of enzymatic reactions. In particular, L-2, 4-diaminobutyric acid can be biosynthesized from butyric acid. L-2, 4-Diaminobutyric acid is also a parent compound for other transformation products, including but not limited to, N(4)-acetyl-L-2, 4-diaminobutyric acid, (2S)-2-acetamido-4-aminobutanoic acid, and L-alpha-amino-gamma-oxalylaminobutyric acid. Outside of the human body, L-2, 4-diaminobutyric acid can be found in a number of food items such as cloud ear fungus, cassava, eggplant, and wild celery. This makes L-2, 4-diaminobutyric acid a potential biomarker for the consumption of these food products. |
Synonyms | 2,4-diaminobutyric acid 2,4-diaminobutyric acid dihydrochloride, (+-)-isomer 2,4-diaminobutyric acid dihydrochloride, (S)-isomer 2,4-diaminobutyric acid monohydrochloride, (+-)-isomer 2,4-diaminobutyric acid monohydrochloride, (S)-isomer 2,4-diaminobutyric acid, (+)-isomer 2,4-diaminobutyric acid, (+-)-isomer 2,4-diaminobutyric acid, (R)-isomer 2,4-diaminobutyric acid, (S)-isomer L-2,4-diaminobutyric acid |
PubChem Compound | 134490 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume